molecular formula C19H17ClF3N3O3 B5110137 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5110137
M. Wt: 427.8 g/mol
InChI Key: BUHVMVJJRFEQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and has been used in scientific research ever since. TFMPP is a popular research chemical due to its unique chemical structure and pharmacological properties.

Mechanism of Action

1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to modulate the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased levels of these neurotransmitters. 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a popular research chemical due to its unique chemical structure and pharmacological properties. It has been used in a variety of lab experiments to study the effects of serotonin and dopamine on the central nervous system. However, there are limitations to the use of 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments, including the potential for toxicity and the lack of specificity for serotonin and dopamine receptors.

Future Directions

There are many potential future directions for research on 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One potential area of research is the development of more specific and selective serotonin and dopamine receptor modulators. Another potential area of research is the use of 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a potential treatment for psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves a multi-step process that begins with the reaction of 4-chloroacetophenone with piperazine. This is followed by the nitration of the resulting compound with nitric acid and the subsequent reduction of the nitro group with a reducing agent such as zinc dust. The final step involves the reaction of the resulting compound with trifluoromethyl iodide to yield 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

Scientific Research Applications

1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been extensively studied in scientific research due to its unique pharmacological properties. It has been shown to have a variety of effects on the central nervous system, including the modulation of serotonin receptors. 1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been studied as a potential treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3/c20-15-4-1-13(2-5-15)11-18(27)25-9-7-24(8-10-25)16-6-3-14(19(21,22)23)12-17(16)26(28)29/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVMVJJRFEQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

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